molecular formula C16H18ClNO4S B1199969 1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate CAS No. 135812-04-3

1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate

Cat. No.: B1199969
CAS No.: 135812-04-3
M. Wt: 355.8 g/mol
InChI Key: FMQGUMRNTBJHEA-UHFFFAOYSA-N
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Description

UC-84, also known as NSC-615985, is a small molecule drug that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It has been primarily investigated for its potential in treating human immunodeficiency virus (HIV) infections. The compound has a molecular formula of C16H18ClNO4S and is known for its ability to inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UC-84 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by the introduction of functional groups necessary for its activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of UC-84 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. High-performance liquid chromatography (HPLC) is often used to monitor the purity and concentration of the compound during production .

Chemical Reactions Analysis

Types of Reactions: UC-84 undergoes various chemical reactions, including:

    Oxidation: UC-84 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups of UC-84, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents into the UC-84 molecule, leading to the formation of analogs with varying properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of UC-84, each with potentially different biological activities .

Scientific Research Applications

UC-84 has been extensively studied for its applications in various fields:

    Chemistry: UC-84 serves as a model compound for studying the mechanisms of NNRTIs and their interactions with reverse transcriptase.

    Biology: Research on UC-84 has provided insights into the replication mechanisms of HIV and the role of reverse transcriptase in viral replication.

    Medicine: UC-84 has been investigated for its potential as an antiviral agent, particularly in the treatment of HIV infections. It has shown promise in preclinical studies but has faced challenges in clinical development.

    Industry: UC-84’s synthesis and production methods have contributed to advancements in pharmaceutical manufacturing and quality control.

Mechanism of Action

UC-84 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is responsible for converting viral RNA into DNA, a crucial step in the viral replication cycle. UC-84 binds to a specific site on the reverse transcriptase enzyme, preventing it from carrying out its function. This inhibition disrupts the replication process, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

    UC-781: Another NNRTI with a similar mechanism of action but differing in potency and resistance profile.

    Efavirenz (Sustiva): A well-known NNRTI with a tight-binding mode of inhibition.

    Nevirapine (Viramune): An NNRTI with a rapid-equilibrium binding mode.

Uniqueness of UC-84: UC-84 is unique in its binding mode and interaction with reverse transcriptase. While it shares similarities with other NNRTIs, its specific structure and binding characteristics distinguish it from other compounds. UC-84 has shown varying degrees of effectiveness against different strains of HIV, highlighting its potential as a versatile antiviral agent .

Properties

CAS No.

135812-04-3

Molecular Formula

C16H18ClNO4S

Molecular Weight

355.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(6-methyl-2,3-dihydro-1,4-oxathiine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C16H18ClNO4S/c1-9(2)22-16(20)12-8-11(4-5-13(12)17)18-15(19)14-10(3)21-6-7-23-14/h4-5,8-9H,6-7H2,1-3H3,(H,18,19)

InChI Key

FMQGUMRNTBJHEA-UHFFFAOYSA-N

SMILES

CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Canonical SMILES

CC1=C(SCCO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

135812-04-3

Synonyms

2-chloro-5-((5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonylamino)benzoic acid 1-methylethyl ester
NSC 615985
NSC-615985
UC84

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (6.5 g, 0.055 mole) was added to a stirring slurry of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid (8.0 g, 0.050 mole) in methylene chloride (50 ml). The mixture was stirred at 35°-40° C. for 4 hours, during which the solid completely dissolved. The solution was then evaporated under reduced pressure at about 35° C. to remove hydrogen chloride, sulfur dioxide and unreacted thionyl chloride. The residue, crude 5,6-dihydro-2-methyl-1,4-oxathiin-3-carbonyl chloride, which solidified, was dissolved in methylene chloride (50 ml). The solution was chilled in ice and treated dropwise with a solution of 1-methylethyl 5-amino-2-chlorobenzoate (10.7 g, 0.050 mole) and triethylamine (5.5 g, 0.055 mole) in methylene chloride (50 ml). The addition was carried out over about 2 hours, after which the reaction mixture was left stirring overnight at room temperature.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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